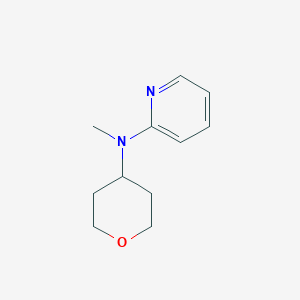

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine

Description

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

N-methyl-N-(oxan-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |

InChI Key |

XEYBYAJTSIERMY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCOCC1)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Reductive Alkylation of Methylamine with Tetrahydro-4H-pyran-4-one

The foundational step in synthesizing N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine involves reductive alkylation. Methylamine reacts with tetrahydro-4H-pyran-4-one in the presence of a reducing agent, typically sodium cyanoborohydride or hydrogen with a palladium catalyst. This step proceeds via imine intermediate formation, followed by reduction to yield the secondary amine. The reaction is conducted in methanol or ethanol at 50–60°C, achieving near-quantitative conversion under optimized conditions.

Critical Parameters :

-

Solvent : Polar protic solvents (e.g., methanol) enhance imine stability.

-

Temperature : Elevated temperatures (>50°C) accelerate imine formation but risk byproduct generation.

-

Catalyst : Palladium on carbon (Pd/C) under hydrogen atmosphere ensures efficient reduction.

This method scales effectively, with industrial protocols reporting batch sizes exceeding 100 kg. The product, N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine, serves as a key intermediate for subsequent functionalization.

Alkylation with Pyridine Derivatives

The secondary amine undergoes alkylation with pyridine-containing electrophiles to form the target compound. In a representative procedure, N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine reacts with 2-bromopyridine under basic conditions. Potassium carbonate or triethylamine facilitates deprotonation, enhancing nucleophilicity. The reaction proceeds in dimethylformamide (DMF) at 80°C for 12–24 hours, yielding N-methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine.

Challenges and Mitigation :

-

Regioselectivity : Competing N- vs. C-alkylation is minimized using bulky bases (e.g., DBU).

-

Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7) isolates the product in >95% purity.

Industrial adaptations replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact.

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 2-bromopyridine and N-methyl-N-(tetrahydro-2H-pyran-4-yl)amine offers a direct route. The reaction employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and BINAP as a ligand. Key conditions include:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 70°C |

| Base | Sodium tert-butoxide |

| Reaction Time | 4–6 hours |

The protocol achieves moderate yields (40–60%) due to competing side reactions, such as homocoupling of the aryl halide.

Ligand and Solvent Optimization

Ligand screening reveals that Josiphos-type ligands improve catalytic efficiency, reducing Pd loading to 0.5 mol%. Solvent effects are pronounced:

-

Toluene : Favors coupling but slows reaction kinetics.

-

1,4-Dioxane : Accelerates rates but increases byproduct formation.

Microwave-assisted synthesis reduces reaction times to 30 minutes, though scalability remains limited.

Crystallization and Purification Techniques

Slow Evaporation Crystallization

High-purity this compound is obtained via slow evaporation of n-hexane/ethyl acetate (1:1) solutions. Crystals form as colorless needles, suitable for X-ray diffraction analysis.

Chromatographic Methods

Flash chromatography on silica gel (230–400 mesh) with gradient elution (hexane to ethyl acetate) resolves residual catalysts and byproducts. Analytical HPLC (C18 column, acetonitrile/water) confirms >99% purity for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning batch reductive alkylation to continuous flow systems enhances throughput. Microreactors operating at 100°C and 10 bar hydrogen achieve 90% conversion in 5 minutes.

Waste Minimization

Solvent recovery systems (e.g., thin-film evaporation) reclaim >95% of methanol and toluene, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

Reductive alkylation excels in scalability, while catalytic coupling offers superior purity. Hybrid approaches combining both methods are under investigation .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group serves as a nucleophile in alkylation and acylation reactions. For example:

-

Alkylation : Reacting with alkyl halides (e.g., methyl iodide) under basic conditions yields quaternary ammonium salts .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amide derivatives.

Reaction Conditions :

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Alkylation | R-X (alkyl halide), K₂CO₃, DMF, 60°C | Quaternary ammonium salt |

| Acylation | R-COCl, Et₃N, CH₂Cl₂, RT | Substituted amide |

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic substitution, with substituents directing reactivity:

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at positions meta to the amine substituents.

-

Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, enhancing water solubility.

Regioselectivity :

The electron-donating methyl and tetrahydropyran groups activate the pyridine ring, favoring substitution at the para position relative to the amine .

Redox Reactions

-

Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the amine to a nitro group or N-oxide.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring to piperidine.

Key Data :

| Process | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-Oxidation | H₂O₂, AcOH | 72 | |

| Ring Hydrogenation | H₂ (1 atm), Pd-C | 85 |

Cross-Coupling Reactions

Functionalized derivatives participate in metal-catalyzed couplings:

-

Suzuki-Miyaura : Boronate ester derivatives (e.g., from prior borylation) couple with aryl halides.

-

Buchwald-Hartwig : Facilitates C–N bond formation with aryl halides.

Example :

Coordination Chemistry

The lone pair on the nitrogen enables ligand behavior in metal complexes:

-

Catalysis : Forms complexes with Pd, Cu, or Ru for use in cross-coupling or oxidation reactions.

-

Structural Studies : X-ray crystallography confirms octahedral geometry in Ru(III) complexes .

Degradation and Stability

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds containing the tetrahydropyran moiety exhibit promising anticancer properties. For instance, studies have shown that derivatives similar to N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can inhibit key enzymes involved in cancer cell proliferation. A notable study demonstrated that such compounds could significantly reduce the viability of various cancer cell lines, suggesting their potential as therapeutic agents in oncology .

1.2 Inhibition of Janus Kinase 3 (JAK3)

This compound has been investigated for its role as a JAK3 inhibitor. JAK3 is a critical enzyme in the signaling pathways of immune responses and has been implicated in autoimmune diseases and certain cancers. The compound's analogs showed IC50 values in the nanomolar range, indicating strong inhibitory activity against JAK3, which could be leveraged for developing targeted therapies for inflammatory conditions .

Synthetic Methodologies

2.1 Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as continuous flow reactors and advanced purification methods are employed to optimize yield and purity while minimizing environmental impact. The use of reagents like benzotriazole and carbodiimide derivatives has been crucial in facilitating the formation of this compound.

Table 1: Synthesis Overview

| Reaction Step | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Step 1 | Benzotriazole, EDC, Triethylamine | DMF, 20°C, 4h | 52.7% |

| Step 2 | EDC, Triethylamine | Isopropanol, 90°C, 6h | 79% |

3.1 Pharmacokinetics and Bioavailability

Pharmacokinetic studies have shown that compounds with a tetrahydropyran ring often exhibit favorable bioavailability profiles. The biological half-lives of these compounds can be extended through structural modifications, enhancing their therapeutic potential .

Table 2: Pharmacokinetic Parameters

| Compound | Biological Half-Life (h) | Bioavailability (%) |

|---|---|---|

| This compound | Variable (subject to modification) | High (specific analogs) |

Case Studies

4.1 Application in Drug Development

A recent study focused on the development of JAK3 inhibitors using this compound as a lead compound. The researchers synthesized multiple analogs and evaluated their potency against JAK3, revealing that modifications to the tetrahydropyran moiety could enhance inhibitory activity while maintaining favorable pharmacokinetic properties .

4.2 Structural Optimization

Another case study explored the structural optimization of this compound to improve its cell permeability and reduce efflux ratios, which are crucial for effective drug delivery systems in cancer therapies. The findings indicated that specific modifications could lead to significant improvements in both potency and selectivity against cancer cell lines .

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

Functional Group Impact on Properties

- Electron-Withdrawing Substituents : The 5-bromo derivative (CAS 1220017-48-0) introduces steric bulk and electron-withdrawing effects, likely enhancing metabolic stability but reducing solubility compared to the target compound .

- Methylene Bridge : Compounds with a methylene bridge (e.g., CAS 1219981-27-7) exhibit increased lipophilicity (logP) compared to the target, which may enhance membrane permeability but reduce aqueous solubility .

- Diamine Substitution : The diamine in CAS 1219976-68-7 introduces additional hydrogen-bonding sites, likely improving solubility but possibly reducing blood-brain barrier penetration .

Biological Activity

N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tetrahydro-2H-pyran moiety. Its chemical formula is CHNO, with a molecular weight of approximately 190.24 g/mol. The presence of the tetrahydro-pyran ring is significant as it influences the compound's solubility and permeability.

Pharmacological Effects

- Cannabinoid Receptor Agonism : this compound has been studied for its agonistic activity at cannabinoid receptors. A specific derivative, N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, demonstrated potent activity at both CB1 and CB2 receptors while exhibiting low central nervous system (CNS) penetration, which could mitigate side effects associated with traditional cannabinoid therapies .

- DNA-PK Inhibition : The compound has shown promise in inhibiting DNA-dependent protein kinase (DNA-PK), which is crucial for DNA repair mechanisms. In studies involving structural modifications, certain derivatives exhibited improved selectivity and potency against DNA-PK compared to other kinases such as PI3Kα and mTOR .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyridine and tetrahydropyran moieties significantly influence biological activity:

Case Studies

- Analgesic Properties : A study highlighted the analgesic properties of this compound derivatives in rodent models, demonstrating their potential as analgesics with reduced CNS side effects .

- Antiproliferative Activity : Another investigation assessed the antiproliferative effects of various derivatives on cancer cell lines. Compounds were evaluated using MTT assays, revealing promising results for certain analogs in inhibiting cell proliferation in SU-DHL-6 and Pfeiffer cells .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for structural characterization of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine?

- Answer :

- X-ray crystallography : Use SHELXL for crystal structure refinement, particularly leveraging features added post-2008 for improved accuracy in bond-length precision and hydrogen atom placement .

- Nuclear Magnetic Resonance (NMR) : Employ ¹H/¹³C NMR to resolve the pyridine and tetrahydropyran moieties. Refer to supplementary data protocols for analogous compounds (e.g., ¹H NMR spectra in , Section 2.4) .

- Mass spectrometry (MS) : Validate molecular weight (expected ~209.3 g/mol) using high-resolution MS, cross-referenced with PubChem-derived data for related pyridine derivatives .

Q. What synthetic routes are documented for analogous N-substituted pyridin-2-amine derivatives?

- Answer :

- Nucleophilic substitution : React pyridin-2-amine with tetrahydropyran-4-yl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). For example, details base-catalyzed coupling using DBU or NaH for similar C–N bond formation .

- Reductive amination : Combine pyridin-2-amine with tetrahydro-2H-pyran-4-one using NaBH₃CN in methanol, followed by N-methylation with methyl iodide .

Q. What safety protocols are critical when handling this compound?

- Answer :

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood due to potential volatility.

- Dispose of waste via certified hazardous waste services, as outlined in Safety Data Sheets for structurally similar amines (e.g., ) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

- Answer :

- Base selection : demonstrates that DBU or NaH improves C–N coupling efficiency compared to weaker bases (e.g., K₂CO₃) .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity. reports >80% yields for similar reactions in DMF .

- Temperature control : Maintain 80–100°C to accelerate kinetics without promoting side reactions (e.g., ) .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between computational predictions and experimental results?

- Answer :

- Benchmarking : Compare experimental ¹H NMR shifts (e.g., δ 2.3–3.1 ppm for tetrahydropyran protons) with density functional theory (DFT)-calculated values. Discrepancies may arise from solvent effects or conformational flexibility .

- Crystallographic validation : Use X-ray structures (e.g., ) to confirm stereoelectronic effects influencing chemical shifts .

Q. What computational strategies are effective for studying the compound’s enzyme inhibition potential?

- Answer :

- Molecular docking : Screen against cholinesterase or lipoxygenase using AutoDock Vina, referencing pharmacophore models from (despite source reliability concerns, methodologically valid) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability, guided by protocols in for related pyridine inhibitors .

Q. How can regioselectivity challenges in N-methylation be addressed?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.